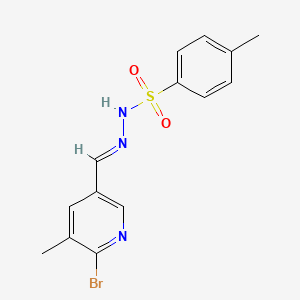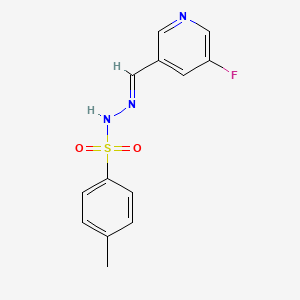
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane” is a complex organic molecule. It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .
Synthesis Analysis
The synthesis of this compound and similar ones often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is complex and detailed. It contains a fluorine atom and a carbon-containing pyridine structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and can be complex. For example, the synthesis of pyridalyl, a compound related to TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its molecular structure. The presence of a fluorine atom and a carbon-containing pyridine structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Wirkmechanismus
Vorteile Und Einschränkungen Für Laborexperimente
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable under a variety of conditions. Additionally, it is a non-toxic compound, making it safe for use in laboratory experiments. However, there are also some limitations to its use in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, its reactivity can vary depending on the conditions, making it difficult to predict the outcome of a reaction.
Zukünftige Richtungen
The potential future directions for (2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane are numerous. For example, it could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs and treatments for various diseases. Additionally, it could be used to develop new analytical methods for detecting and quantifying compounds in a sample. Furthermore, it could be used to create new materials with unique properties, such as high thermal and electrical conductivity. Finally, it could be used to study the mechanism of action of other compounds, such as drugs and toxins.
Synthesemethoden
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane can be synthesized from a variety of starting materials, including trifluoromethyl phenol, 3-methoxy-4-fluorophenol, and 4-fluorophenylmethylsulfanyl. The synthesis of this compound involves the formation of an intermediate, which is then reacted with a base to form the desired product. The most commonly used base is sodium hydroxide, although other bases such as potassium hydroxide and lithium hydroxide can also be used. The reaction is typically carried out in an inert atmosphere and is often conducted at room temperature.
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-3-methoxy-4-(trifluoromethyl)phenyl)(methyl)sulfane has been studied for its potential applications in scientific research. It has been used in a variety of fields, including organic chemistry, analytical chemistry, and biochemistry. In organic chemistry, this compound is used as a reagent for the synthesis of other organic compounds. In analytical chemistry, it is used to detect and quantify trace amounts of compounds in a sample. In biochemistry, it is used to study the structure and function of proteins, as well as to study the mechanism of action of enzymes.
Eigenschaften
IUPAC Name |
2-fluoro-3-methoxy-1-methylsulfanyl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4OS/c1-14-8-5(9(11,12)13)3-4-6(15-2)7(8)10/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQGPFVZPHWGOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)SC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














